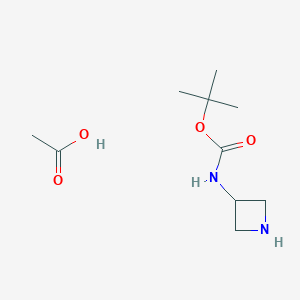

3-N-Boc-Aminoazetidine Acetate

Description

Properties

Molecular Formula |

C10H20N2O4 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

acetic acid;tert-butyl N-(azetidin-3-yl)carbamate |

InChI |

InChI=1S/C8H16N2O2.C2H4O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3,(H,10,11);1H3,(H,3,4) |

InChI Key |

GLNYFUJTQCKSCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 N Boc Aminoazetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine core is a critical step in the synthesis of 3-N-Boc-aminoazetidine and its derivatives. Key strategies include intramolecular cyclization reactions and cycloaddition approaches, each offering distinct advantages in terms of substrate scope and stereochemical control.

Intramolecular Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a common and effective method for forming the azetidine ring. rsc.org This strategy involves the ring closure of a linear precursor containing a nitrogen atom and a suitable leaving group at the appropriate positions. These reactions can be promoted by bases or catalyzed by metals.

Base-promoted intramolecular cyclization is a foundational strategy for azetidine synthesis. researchgate.net This method typically involves the deprotonation of an amine, which then acts as a nucleophile to displace a leaving group within the same molecule, forming the four-membered ring. For instance, the cyclization of γ-amino alcohols or γ-haloamines under basic conditions is a well-established route. researchgate.netrsc.org A strong base, such as lithium hexamethyldisilazide (LiHMDS), is often required to facilitate the cyclization, especially when electron-withdrawing groups reduce the nucleophilicity of the nitrogen atom. rsc.org The choice of base and reaction conditions can be crucial for achieving good yields and avoiding side reactions.

For example, the synthesis of N-Boc-protected azetidine-2-carboxylic acid has been achieved through the cyclization of N-(ω-chloroethyl)-Boc-glycine in the presence of lithium diisopropylamide (LDA). clockss.org Similarly, treatment of a chloroethylamine derivative with sodium hexamethyldisilazide (NaHMDS) has been used to form a 2,3-disubstituted azetidine. clockss.org Another approach involves the iodocyclization of homoallylic amines, followed by a base-promoted cyclization to yield 2-(iodomethyl)azetidine derivatives. rsc.org

Table 1: Examples of Base-Promoted Azetidine Synthesis

| Starting Material | Base | Product | Reference |

| N-(ω-chloroethyl)-Boc-glycine | LDA | N-Boc-azetidine-2-carboxylic acid | clockss.org |

| Chloroethylamine derivative | NaHMDS | 2,3-disubstituted azetidine | clockss.org |

| Chiral allylic amines | NaHMDS (after hydrozirconation and iodination) | cis-2,3-disubstituted azetidine | clockss.org |

| Dibromo amino esters | Base | Azetidines (via thermal isomerization of aziridines) | rsc.org |

Metal-catalyzed reactions provide a powerful alternative for constructing the azetidine ring, often with high efficiency and selectivity. Palladium-catalyzed intramolecular C-H amination has emerged as a significant method for synthesizing azetidines from amine substrates. rsc.orgthieme-connect.comacs.org These reactions can proceed via the activation of unactivated C(sp³)–H bonds, offering a direct route to the azetidine core. thieme-connect.comacs.org For example, using a picolinamide (B142947) directing group, palladium catalysts can facilitate the amination of γ-C(sp³)–H bonds to form azetidines in good yields. thieme-connect.comacs.org The reaction conditions are typically mild, and the reagents are often inexpensive. thieme-connect.com

Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have also been employed as catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govfrontiersin.org This method is notable for its high regioselectivity and tolerance of various functional groups, including acid-sensitive ones like the Boc group. frontiersin.org The reaction proceeds smoothly to afford 3-hydroxyazetidine derivatives, which are valuable precursors for further functionalization. frontiersin.org

Table 2: Metal-Catalyzed Intramolecular Azetidine Synthesis

| Catalyst System | Substrate Type | Product Type | Reference |

| Pd(OAc)₂ / PhI(OAc)₂ | Picolinamide-protected amines | Azetidines | thieme-connect.comacs.org |

| La(OTf)₃ | cis-3,4-epoxy amines | 3-Hydroxyazetidines | nih.govfrontiersin.org |

| Tantalum catalyst | Hydroaminoalkylation of alkenes with amines | Azetidines | rsc.org |

| Pd-catalyst / Ligand | Asymmetric allylation of azalactones | Chiral azetidines | rsc.org |

Cycloaddition Approaches for Azetidine Core Assembly

Cycloaddition reactions offer a convergent and often stereocontrolled pathway to the azetidine ring by combining two or more unsaturated components. mdpi.com These methods are particularly valuable for creating substituted azetidines with high levels of complexity.

The [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing azetidines. rsc.orgresearchgate.netscispace.com This photochemical reaction involves the excitation of an imine, which then reacts with an alkene to form the four-membered ring. scispace.comresearchgate.net While powerful, this reaction has faced challenges, particularly with acyclic imines, which can undergo rapid isomerization that competes with the desired cycloaddition. researchgate.net

Recent advancements have focused on using visible light and photocatalysts to overcome these limitations. rsc.orgresearchgate.net For instance, visible-light-mediated aza Paternò-Büchi reactions of acyclic oximes and alkenes have been developed, enabling the synthesis of a broader range of azetidines. nih.gov The success of these reactions often depends on matching the frontier molecular orbital energies of the reactants. nih.gov Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been reported, providing a stereoselective and high-yielding route to functionalized azetidines. acs.orgacs.org

Table 3: [2+2] Cycloaddition Approaches to Azetidines

| Reaction Type | Reactants | Key Features | Reference |

| Aza Paternò-Büchi Reaction | Imine, Alkene | Photochemical, direct route to azetidines | rsc.orgresearchgate.netscispace.com |

| Visible Light-Mediated Aza Paternò-Büchi | Acyclic Oxime, Alkene | Uses photocatalyst, overcomes limitations of UV light | nih.gov |

| Photocatalytic Dehydrogenative [2+2] Cycloaddition | Amine, Alkene | Stereoselective, high-yielding | acs.orgacs.org |

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates, Alkenes | Visible light, Ir(III) photocatalyst | rsc.org |

[3+1] Cycloaddition reactions provide another strategic approach to the azetidine core, typically by reacting a three-atom component with a one-atom component. A notable example involves the use of aziridinium (B1262131) ylides, which can be generated from aziridines and a carbene source. nih.gov These reactive intermediates can undergo a formal [3+1] ring expansion to yield highly substituted methylene (B1212753) azetidines with excellent stereoselectivity. researchgate.net The reaction often proceeds through a concerted mdpi.comnih.gov-Stevens rearrangement of the aziridinium ylide. nih.govresearchgate.net

Copper-catalyzed [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates have also been reported for the enantioselective synthesis of 2-azetines, which can be subsequently reduced to azetidines. nih.gov Another approach involves the reaction of azomethine ylides, generated from aziridines, with isocyanides in the presence of a Lewis acid catalyst like Y(OTf)₃ to afford azetidine derivatives. rsc.org

Table 4: [3+1] Cycloaddition Approaches to Azetidines

| Three-Atom Component | One-Atom Component | Key Features | Reference |

| Aziridinium Ylide (from Methylene Aziridine) | Rhodium-bound Carbene | Formal [3+1] ring expansion, high stereoselectivity | nih.govresearchgate.net |

| Imido-Sulfur Ylides | Enoldiazoacetates | Copper-catalyzed, enantioselective synthesis of 2-azetines | nih.gov |

| Azomethine Ylide (from Aziridine) | Aromatic Isocyanides | Y(OTf)₃ catalyzed | rsc.org |

Introduction and Regioselective Functionalization of the 3-Amino Group

The 3-amino group is a key functional handle on the azetidine ring, allowing for a wide range of subsequent modifications. Methodologies for introducing this group and selectively functionalizing it are therefore of significant interest.

Direct Amination Approaches for 3-Aminoazetidines

Direct amination of the azetidine ring at the 3-position presents a straightforward route to 3-aminoazetidines. Palladium-catalyzed intramolecular C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.orgacs.org This method utilizes a picolinamide (PA) protected amine substrate and involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org The reaction demonstrates good functional group tolerance and predictable selectivity. acs.org

Another direct approach involves the nucleophilic ring-opening of 1-azabicyclobutanes (ABBs) with amine nucleophiles. chemrxiv.org This strain-release reaction provides a single-step synthesis of azetidine-3-amines from commercially available starting materials and tolerates a variety of functional groups. chemrxiv.org

Cobalt-catalyzed ring-opening amination of azetidines with N-fluorosulfonamides has also been reported as a method to generate 1,3-diamine derivatives. researchgate.netrsc.org

| Method | Catalyst/Reagents | Substrate | Product | Reference |

| Intramolecular C(sp³)–H Amination | Palladium(II) catalyst, oxidant, additive | Picolinamide (PA) protected amine | Functionalized azetidines | rsc.orgacs.org |

| Strain-Release Amination | Amine nucleophile | 1-Azabicyclobutane (ABB) | Azetidine-3-amines | chemrxiv.org |

| Ring-Opening Amination | Cobalt catalyst, N-fluorosulfonamide | Azetidine | 1,3-Diamine derivative | researchgate.netrsc.org |

Conversion of Precursor Functionalities to 3-Aminoazetidine

An alternative to direct amination is the conversion of a pre-existing functional group at the 3-position into an amino group. A common precursor is 3-hydroxyazetidine, which can be derived from the cyclization of hydroxylamine (B1172632) salts. These salts are, in turn, prepared from the hydrolysis of imine intermediates formed from 3-substituted-1,2-epoxypropane, benzaldehyde (B42025) derivatives, and ammonia. The resulting 3-hydroxyazetidine can be protected with a Boc group to give N-Boc-3-hydroxyazetidine. google.com The hydroxyl group can then be converted to an amino group through standard functional group interconversions.

Another strategy involves the use of azetidin-3-ones. These can be subjected to reductive amination to introduce the 3-amino group. chemrxiv.org

Furthermore, the opening of 1-arylsulfonyl-2-(halomethyl)aziridines with amines has been shown to produce 3-aminoazetidines, albeit in moderate yields. acs.org

Stereoselective Synthesis of Chiral 3-Aminoazetidine Derivatives

The development of stereoselective methods for the synthesis of chiral 3-aminoazetidine derivatives is of paramount importance for their application in medicinal chemistry and asymmetric catalysis.

Asymmetric Catalysis in 3-Aminoazetidine Synthesis

Asymmetric catalysis offers an efficient means to introduce chirality into the azetidine framework. Chiral azetidine-derived ligands and organocatalysts have been successfully employed in a variety of asymmetric transformations, including Friedel-Crafts alkylations and Michael-type reactions. researchgate.net

A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed for the flexible and stereoselective synthesis of chiral azetidin-3-ones, which are valuable precursors to chiral 3-aminoazetidines. nih.gov The reaction proceeds through an α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

Chiral Auxiliary-Mediated Synthetic Pathways for Stereocontrol

Chiral auxiliaries provide a reliable method for controlling the stereochemical outcome of reactions. numberanalytics.comwikipedia.org These are stereogenic groups that are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. wikipedia.org

One approach utilizes chiral sulfinamide chemistry to prepare chiral N-propargylsulfonamides, which then undergo the gold-catalyzed cyclization mentioned previously to yield chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Another powerful strategy involves the use of chiral oxazolidinones as auxiliaries. wikipedia.orgresearchgate.net For example, conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, can provide enantiomerically enriched products. nih.gov Evans' work on the synthesis of cytovaricin famously utilized oxazolidinone chiral auxiliaries for asymmetric alkylation and aldol (B89426) reactions, setting multiple stereocenters with high control. wikipedia.org

Pseudoephedrine can also serve as a chiral auxiliary. wikipedia.org Reaction with a carboxylic acid derivative forms an amide, and subsequent deprotonation and reaction with an electrophile occur with facial selectivity directed by the auxiliary's stereocenters. wikipedia.org

A four-step sequence starting from 2-tert-butoxy-ethanol and employing Ellman's sulfinamides as a chiral auxiliary has been developed for the synthesis of enantiopure precursors to 1-azabicyclobutanes, which can then be functionalized to produce stereodefined azetidines. chemrxiv.org

| Chiral Auxiliary | Reaction Type | Intermediate/Product | Key Features | Reference |

| Chiral Sulfinamide | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-ones | High enantiomeric excess | nih.gov |

| Chiral Oxazolidinone | Conjugate reduction and asymmetric protonation | Enantiomerically enriched heterocycles | Establishes stereocenters via enolate chemistry | nih.gov |

| Pseudoephedrine | Alkylation of enolate | Diastereomerically enriched amides | Auxiliary directs the approach of the electrophile | wikipedia.org |

| Ellman's Sulfinamide | Stereoselective 1,2-addition | Chiral precursors to 1-azabicyclobutanes | Modular synthesis of stereodefined azetidines | chemrxiv.org |

Principles of Chirality Transfer in Azetidine Ring Formation

The stereocontrolled synthesis of substituted azetidines is crucial for developing enantiomerically pure pharmaceuticals. Chirality transfer, where the stereochemistry of a starting material dictates that of the product, is a powerful strategy for achieving this. Several methods have been developed that leverage this principle in the formation of the azetidine ring.

One notable approach involves the [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes. nih.govnih.gov This method proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the aziridine (B145994) substrate to the resulting methylene azetidine. The proposed mechanism involves the formation of an aziridinium ylide, which undergoes a ring-opening/ring-closing cascade to furnish the azetidine product. nih.gov This strategy has been successfully applied to create azetidine scaffolds with adjacent tertiary-quaternary and even quaternary-quaternary stereocenters. nih.gov

Another strategy for stereoselective azetidine synthesis is the rearrangement of oxiranes. For instance, trans-1,2,3-trisubstituted azetidines can be obtained stereoselectively from both cis- and trans-2,3-disubstituted oxiranes. researchgate.net Furthermore, enantiomerically pure trans-3-[1-hydroxy-2-(trityloxy)ethyl]-1-methyl-2-phenylazetidine has been synthesized from cis-2,3-epoxy-4-(trityloxy)butan-1-ol through a sequence involving enzymatic kinetic resolution and an organometallic base-promoted enantioselective rearrangement. researchgate.net

Ring expansion of aziridines to azetidines can also be achieved through a rsc.orgresearchgate.net-Stevens rearrangement. nih.govchemrxiv.org While challenging to control enantioselectively due to a potential diradical mechanism, biocatalytic approaches using engineered cytochrome P450 enzymes have shown remarkable success. nih.govchemrxiv.org These enzymes can direct the reaction pathway away from competing processes and achieve high enantiomeric excess in the azetidine product. chemrxiv.org

The use of chiral auxiliaries, such as tert-butanesulfinyl imines, is another effective method for chirality transfer in the synthesis of nitrogen-containing heterocycles, including azetidines. researchgate.net The sulfinyl group directs nucleophilic additions to the imine, leading to high diastereoselectivity. The auxiliary can then be easily removed to provide the enantioenriched amine. researchgate.net

Protecting Group Strategies: Specific Considerations for the N-Boc Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.orgontosight.aimasterorganicchemistry.com

Methods for Introduction of the tert-Butoxycarbonyl (Boc) Group

The introduction of the Boc group onto the nitrogen of an aminoazetidine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.aifishersci.co.uk This reaction is generally high-yielding and can be performed under relatively mild conditions.

Several methods are commonly employed for Boc protection:

Aqueous Conditions: The reaction can be carried out in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF), often in the presence of a base such as sodium hydroxide. fishersci.co.uk

Anhydrous Conditions: Alternatively, the reaction can be performed in an anhydrous solvent like acetonitrile (B52724) or THF, using a base such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

Solvent-Free Conditions: In some cases, the reaction can be conducted without a solvent, which can be advantageous from an environmental perspective. nih.gov

The choice of conditions can depend on the specific substrate and the presence of other functional groups. For instance, in the presence of other sensitive groups, milder conditions may be necessary to avoid side reactions.

Table 1: Common Reagents and Conditions for Boc Protection of Amines

| Reagent | Base | Solvent(s) | Temperature | Reference(s) |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water/THF | 0°C to room temperature | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room temperature | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane (B109758) | Room temperature | ontosight.ai |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Chloroform/Water | Reflux | wikipedia.org |

Selective Deprotection Methodologies for N-Boc-Aminoazetidines

The removal of the Boc group is a crucial step in many synthetic sequences. The acid-lability of the Boc group allows for its selective cleavage in the presence of other protecting groups that are stable to acid. wikipedia.org

Common methods for Boc deprotection include:

Strong Acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane is a very common and effective method for Boc removal. wikipedia.orgmasterorganicchemistry.com Hydrochloric acid (HCl) in solvents such as methanol (B129727) or ethyl acetate (B1210297) is also widely used. wikipedia.orgnih.gov

Lewis Acids: Lewis acids like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) can also be used for Boc deprotection, sometimes offering different selectivity compared to strong acids. wikipedia.org

Thermal Deprotection: In some cases, the Boc group can be removed by heating, particularly in continuous flow systems. nih.gov This method can offer selectivity based on the electronic nature of the nitrogen to which the Boc group is attached. nih.gov

Mild Conditions: For substrates that are sensitive to strong acids, milder deprotection methods have been developed. These include the use of oxalyl chloride in methanol or catalytic amounts of iron(III) salts. nih.govrsc.orgcsic.es

Table 2: Selected Reagents for Selective N-Boc Deprotection

| Reagent | Solvent | Key Features | Reference(s) |

| Trifluoroacetic acid (TFA) | Dichloromethane | Standard, highly effective method. | wikipedia.orgmasterorganicchemistry.com |

| Hydrochloric acid (HCl) | Methanol, Ethyl acetate | Common and effective alternative to TFA. | wikipedia.orgnih.gov |

| Iron(III) chloride (FeCl₃) | Acetonitrile | Catalytic, mild, and sustainable. | csic.esrsc.org |

| Oxalyl chloride | Methanol | Mild, room temperature conditions. | nih.govrsc.org |

| Zinc bromide (ZnBr₂) | Dichloromethane | Can selectively remove Boc from secondary amines in the presence of primary amine derivatives. | |

| Thermal (Continuous Flow) | Methanol, Trifluoroethanol | Acid-free, allows for selective deprotection based on temperature control. | nih.gov |

It is important to consider the potential for side reactions during Boc deprotection. The intermediate tert-butyl cation can alkylate nucleophilic functional groups within the molecule. acsgcipr.org The use of scavengers, such as anisole (B1667542) or thioanisole, can mitigate this issue. wikipedia.org

Orthogonal Protection Strategies in 3-Aminoazetidine Synthesis

In the synthesis of complex molecules containing multiple functional groups, an orthogonal protection strategy is often essential. organic-chemistry.org This approach involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgresearchgate.net

For the synthesis of 3-aminoazetidine derivatives, the N-Boc group is a key component of many orthogonal strategies. Its acid-lability contrasts with the base-lability of groups like the fluorenylmethyloxycarbonyl (Fmoc) group, and the hydrogenolysis-lability of groups like the benzyloxycarbonyl (Cbz) or benzyl (B1604629) (Bn) groups. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org

For example, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can be selectively deprotected at either position. organic-chemistry.org Treatment with a base like piperidine (B6355638) will remove the Fmoc group, leaving the Boc group intact. Conversely, treatment with an acid like TFA will cleave the Boc group while the Fmoc group remains. iris-biotech.de This allows for the sequential modification of different parts of the molecule.

Table 3: Examples of Orthogonal Protecting Group Pairs with N-Boc

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Reference(s) |

| Boc | Acid (e.g., TFA, HCl) | Fmoc | Base (e.g., Piperidine) | organic-chemistry.orgiris-biotech.de |

| Boc | Acid (e.g., TFA, HCl) | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | masterorganicchemistry.com |

| Boc | Acid (e.g., TFA, HCl) | Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | researchgate.net |

The development of such orthogonal strategies is critical for the efficient and controlled synthesis of complex 3-aminoazetidine derivatives for various applications, particularly in the field of medicinal chemistry.

Reactivity Profiles and Chemical Transformations of N Boc Aminoazetidine Derivatives

Strain-Release Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of the azetidine ring, estimated to be around 26 kcal/mol, is a primary driver for its reactivity. rsc.orgnih.gov This strain can be harnessed in various chemical transformations that involve the cleavage of a C-N or C-C bond, leading to the formation of more stable, acyclic, or larger ring systems. rsc.orgnih.gov Such strain-release reactions are a cornerstone of azetidine chemistry, providing pathways to diverse molecular architectures. bris.ac.ukorganic-chemistry.org While significantly strained, the azetidine ring is considerably more stable than the analogous three-membered aziridine (B145994) ring, allowing for a degree of control over its ring-opening reactions. rsc.org

The ring-opening of azetidines can be initiated by various nucleophiles. For the reaction to proceed, the nitrogen atom typically needs to be activated, often by converting it into a quaternary azetidinium salt. nih.govmagtech.com.cn This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack is a key consideration and is influenced by both electronic and steric factors. magtech.com.cnresearchgate.net

Generally, in the absence of overwhelming steric hindrance, nucleophiles tend to attack the C4 position of N-alkyl-N-benzylazetidinium salts. However, the regioselectivity can be finely tuned by the substitution pattern on the azetidine ring. magtech.com.cn

Electronic Effects : Unsaturated substituents (like aryl, alkenyl, cyano, or carboxylate groups) at the C2 position can stabilize a partial positive charge in the transition state, favoring nucleophilic attack at that position. magtech.com.cn

Steric Effects : Bulky nucleophiles or substituents on the ring can direct the attack to the less sterically hindered carbon atom. For instance, in 2-alkylazetidines, sterically demanding nucleophiles often attack the less substituted C4 position. magtech.com.cn

Acid-mediated intramolecular ring-opening has also been observed in N-substituted aryl azetidines where a pendant amide group acts as the nucleophile, leading to decomposition. nih.gov The process often begins with the formation of an azetidinium ion, which is then attacked by the internal nucleophile. researchgate.netnih.gov

| Nucleophile | Azetidinium Substitution | Predominant Site of Attack | Controlling Factor | Reference |

| Cyanide, Azide, Acetate (B1210297) | Unsubstituted at C4 | C4 | Electronic | researchgate.net |

| Various N and O nucleophiles | Methyl group at C4 | C2 | Steric/Electronic | researchgate.net |

| Strong/Bulky Nucleophiles | 2-Alkyl group | C4 (less substituted) | Steric | magtech.com.cn |

| Pendant Amide (intramolecular) | N-Aryl with amide side chain | C2 or C4 (depending on linkage) | Proximity/Ring Strain | nih.gov |

Rearrangement reactions provide a powerful method for transforming the azetidine skeleton into other heterocyclic systems, most notably pyrrolidines, through one-carbon ring expansion. nih.gov The nih.govrsc.org-Stevens rearrangement is a prominent example of such a transformation. acs.orgwikipedia.org This reaction typically involves the formation of an azetidinium ylide, which then undergoes a concerted or radical-mediated 1,2-migration. nih.govwikipedia.org

The process is initiated by the deprotonation of an azetidinium salt bearing an electron-withdrawing group on the carbon adjacent to the nitrogen, forming a transient ylide intermediate. wikipedia.org This ylide then rearranges, with one of the ring carbons migrating to the adjacent carbon, resulting in the expansion of the four-membered ring to a five-membered pyrrolidine (B122466) ring. nih.govresearchgate.net

Recent advancements have demonstrated that this rearrangement can be rendered highly enantioselective through biocatalysis or organocatalysis. nih.govacs.orgacs.org For example, an evolved variant of cytochrome P450 has been shown to catalyze the nih.govrsc.org-Stevens rearrangement of aziridinium (B1262131) ylides to form azetidines with excellent stereocontrol, showcasing the potential for enzymatic control over such strained systems. nih.govacs.org Similarly, organocatalytic methods have been developed for the enantioselective nih.govrsc.org-Stevens rearrangement of azetidinium salts to produce 4-alkylideneproline derivatives. acs.org The mechanism is sensitive, and competing pathways like the Sommelet-Hauser rearrangement can sometimes occur. wikipedia.org

Functionalization of the Azetidine Ring System

Beyond ring-opening, the N-Boc-azetidine scaffold can be functionalized directly, preserving the core four-membered ring. These methods are crucial for elaborating the azetidine structure and introducing diverse substituents required for applications in drug discovery. rsc.orgresearchgate.netnih.gov

The Boc group is well-established for its ability to direct deprotonation at the adjacent (α) carbon atom. nih.govacs.org In the case of N-Boc-azetidine, treatment with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a ligand like TMEDA (tetramethylethylenediamine), results in the formation of an α-lithio-N-Boc-azetidine intermediate. nih.govacs.org This organolithium species is nucleophilic and can be trapped by a wide range of electrophiles to install a substituent at the C2 position. organic-chemistry.orgnih.govnih.gov

The configurational stability of the α-lithio intermediate can be influenced by the activating group on the nitrogen. While α-lithio-N-Boc azetidine shows good configurational stability, related derivatives like N-Botc (tert-butoxythiocarbonyl) azetidine can exhibit dynamic behavior, leading to different stereochemical outcomes depending on the electrophile used. rsc.orgacs.org

This methodology has been extended to the synthesis of 2-substituted 2-azetines. Starting from N-Boc-3-methoxyazetidine, an α-lithiation–elimination sequence generates an N-Boc-2-azetine in situ. This unsaturated intermediate can then undergo a second regioselective lithiation at the sp²-hybridized C2 position, followed by trapping with electrophiles. organic-chemistry.orgnih.govacs.orgnih.gov

| Starting Material | Base/Conditions | Intermediate | Electrophile (E+) | Product | Reference |

| N-Boc-azetidine | s-BuLi / TMEDA, THF, -78 °C | α-lithio-N-Boc-azetidine | R-X, RCHO, R₂CO, TMSCl | 2-substituted N-Boc-azetidine | nih.govrsc.org |

| N-Botc-azetidine | s-BuLi / chiral ligand | α-lithio-N-Botc-azetidine | MeI, PhCHO | Chiral 2-substituted N-Botc-azetidine | acs.org |

| N-Boc-3-methoxyazetidine | s-BuLi, THF, -78 °C | N-Boc-2-lithio-2-azetine | D₂O, RCHO, (PhS)₂ | 2-substituted N-Boc-2-azetine | organic-chemistry.orgnih.govacs.org |

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. While challenging for strained rings, methods have been developed for the cross-coupling of azetidine derivatives. One strategy involves the conversion of N-Boc-azetidine into an organometallic nucleophile suitable for cross-coupling. For example, enantioselective deprotonation of N-Boc pyrrolidine followed by transmetalation to zinc and subsequent Negishi coupling has been demonstrated. acs.orgwhiterose.ac.uk A similar approach could be envisioned for azetidines.

A more direct approach involves the stereospecific cross-coupling of α-stannylated azetidines with aryl bromides. This method allows for the creation of α-aryl azetidine derivatives with high enantiofidelity and constitutes a significant advance in functionalizing the azetidine core. nih.gov More recently, a nickel-catalyzed Suzuki coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids has been developed, which proceeds via strain-release to afford functionalized azetidines bearing all-carbon quaternary centers. organic-chemistry.org

Cycloaddition reactions offer a convergent route to complex cyclic systems. Azetidine derivatives can participate in these reactions either as the dienophile/dipolarophile or as part of the diene/dipole.

[2+2] Cycloadditions : The synthesis of the azetidine ring itself can be achieved via [2+2] cycloaddition reactions, such as the Staudinger reaction between a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one), which can be subsequently reduced. mdpi.comresearchgate.net Another approach is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.orgchemrxiv.orgnih.gov Visible-light-mediated protocols using photocatalysts have made this transformation more accessible and general. rsc.orgchemrxiv.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions) : Azomethine ylides can undergo 1,3-dipolar cycloaddition with alkenes. When an exocyclic alkene is attached to an azetidine ring, it can act as the dipolarophile in reactions with azomethine ylides, leading to the formation of spirocyclic pyrrolidine-azetidine systems. researchgate.net

[4+2] Cycloadditions : 2-Aza-1,3-butadienes can participate as dienes in Diels-Alder reactions with aldehydes to yield perhydroxazin-4-ones. researchgate.net

These cycloaddition strategies expand the synthetic utility of azetidines, enabling their incorporation into more complex polycyclic frameworks.

Reactivity of the Boc-Protected Amino Functionality and its Derivatives

The Boc group is generally considered a robust protecting group for amines, rendering the nitrogen atom significantly less nucleophilic and basic. researchgate.net This characteristic is fundamental to its utility in multi-step organic synthesis. researchgate.net However, under specific conditions, the Boc-protected nitrogen can still participate in chemical transformations.

While the primary role of the Boc group is to prevent reactions at the amine nitrogen, certain transformations can still be achieved. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the carbamate (B1207046), which significantly diminishes its nucleophilicity. Nevertheless, reactions with highly electrophilic reagents can occur.

Deprotonation of the N-H bond of a Boc-protected amine can be accomplished using strong bases. This generates a nitrogen anion that can then react with electrophiles. This reactivity, however, is less common and generally requires forcing conditions.

Another aspect of the reactivity involves the Boc group itself. The carbonyl group can, in some instances, be targeted. However, the most significant reactivity profile of the Boc-protected amine is its stability, which allows for a wide range of chemical modifications at other parts of the molecule without affecting the protected amino group.

| Transformation | Reagents and Conditions | Description |

|---|---|---|

| N-Alkylation | Strong base (e.g., NaH), followed by an alkyl halide | This reaction is challenging due to the reduced nucleophilicity of the Boc-protected nitrogen. It typically requires a strong base to deprotonate the amine, followed by the addition of an electrophilic alkylating agent. |

| N-Acylation | Generally not feasible without disrupting the Boc group. | The introduction of a second acyl group on the nitrogen is highly unfavorable due to electronic and steric hindrance. |

The removal of the Boc group is a cornerstone of its use in synthetic chemistry, unveiling the free amine for subsequent reactions. organic-chemistry.org This deprotection is most commonly achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide. researchgate.net Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). researchgate.netreddit.com

Once the 3-aminoazetidine is liberated, the primary amine is available for a wide array of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. google.comnih.gov

N-Alkylation: The free amino group of 3-aminoazetidine can readily undergo N-alkylation with various alkyl halides or through reductive amination. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is a particularly effective method for introducing a wide range of substituents.

N-Acylation: The formation of amides via N-acylation is a common transformation. This is typically achieved by reacting the 3-aminoazetidine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., HATU, HOBt, EDC). This reaction is fundamental in the synthesis of many pharmaceutical compounds.

N-Arylation: The free amine can also participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl azetidines. This reaction typically involves a palladium or copper catalyst and an aryl halide or triflate.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is useful for introducing sulfonyl groups, which are present in many biologically active molecules.

Michael Addition: The nucleophilic free amine can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, leading to the formation of more complex adducts. mdpi.com

| Reaction Type | General Reagents | Product | Significance |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, NaBH(OAc)3 or NaBH3CN | Substituted 3-aminoazetidine | Introduces a wide variety of alkyl groups. |

| N-Acylation | Acyl chloride, anhydride, or carboxylic acid + coupling agent | Amide | Forms stable amide bonds, common in drug molecules. |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd or Cu catalyst, base | N-Aryl-3-aminoazetidine | Creates a carbon-nitrogen bond with an aromatic ring. |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Introduces the sulfonamide functional group. |

| Michael Addition | α,β-Unsaturated carbonyl compound | β-Amino carbonyl compound | Forms new carbon-nitrogen and carbon-carbon bonds. mdpi.com |

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the reaction mechanisms of azetidine (B1206935) systems. These methods allow for the detailed exploration of potential energy surfaces, helping to identify reactants, products, intermediates, and, crucially, transition states. ucsb.edu

DFT calculations have been effectively used to understand the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions. nih.govresearchgate.net By modeling the transition states associated with different potential pathways, researchers can predict which carbon atom is more susceptible to nucleophilic attack. For instance, computational studies on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines showed that the calculated transition state energies were consistent with experimental results, confirming the preferential formation of the azetidine ring over the pyrrolidine (B122466) ring. frontiersin.org

Furthermore, DFT has been employed to investigate the photochemical reactions leading to the formation of azetidines and the subsequent ring-opening of intermediates. researchgate.net In one study, computational models were developed to predict which alkene-oxime pairs would successfully react to form an azetidine via photocatalysis by calculating the frontier orbital energies of the reactants in their excited states. thescience.dev These models can prescreen potential substrates, accelerating the discovery of new synthetic routes. thescience.dev The table below summarizes representative applications of quantum chemical calculations in studying azetidine reaction mechanisms.

| Application Area | Computational Method | Key Findings | Reference(s) |

| Azetidine Formation | DFT | Calculation of transition state energies confirmed the kinetic favorability of azetidine formation over competing pathways. | frontiersin.org |

| Azetidinium Ring-Opening | DFT | Elucidated the parameters governing the regioselectivity of nucleophilic attack on substituted azetidinium ions. | nih.govresearchgate.net |

| Photocatalytic Synthesis | DFT | Predicted successful reactant pairings for azetidine synthesis by matching excited-state energy levels. | thescience.dev |

| Intermediate Ring-Opening | DFT | Investigated the mechanism and activation energy for the ring-opening of hypothetical oxetane/azetidine intermediates in photochemical processes. | researchgate.net |

These studies underscore the predictive power of quantum chemistry in rationalizing and guiding synthetic efforts involving azetidine derivatives.

Analysis of Ring Strain Energy and its Influence on Azetidine Reactivity

The reactivity of azetidines is fundamentally governed by their inherent ring strain. rsc.orgresearchwithrutgers.com The four-membered ring deviates significantly from the ideal tetrahedral bond angle, leading to substantial strain energy. This stored energy provides a thermodynamic driving force for reactions that involve ring-opening.

The ring strain of the parent azetidine is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly reactive aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively unreactive pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.org This balance renders azetidines stable enough for isolation and handling but sufficiently reactive to participate in a variety of strain-releasing transformations under appropriate conditions. rsc.orgresearchwithrutgers.comrsc.org

This "strain-driven" reactivity is a cornerstone of azetidine chemistry. rsc.org Many synthetic strategies are founded on the principle of building molecular complexity through controlled ring-opening reactions. researchgate.netnih.gov However, this inherent strain can also lead to undesirable decomposition pathways, a factor that must be considered in medicinal chemistry and materials science. nih.gov For example, certain N-substituted aryl azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov The influence of ring strain on reactivity is a critical consideration in the design and synthesis of stable, functional molecules containing the azetidine motif.

| Heterocycle | Ring Size | Approximate Ring Strain Energy (kcal/mol) | Reference |

| Aziridine (B145994) | 3 | 27.7 | rsc.org |

| Azetidine | 4 | 25.4 | rsc.org |

| Pyrrolidine | 5 | 5.4 | rsc.org |

Conformational Landscape and Energetics of 3-Aminoazetidine Derivatives

The conformational preferences of 3-aminoazetidine derivatives are crucial for their function, particularly when incorporated into larger molecules like peptides. The substitution at the C3 position and the nature of the nitrogen protecting group (such as a Boc group) significantly influence the ring's pucker and the orientation of the substituents. mdpi.comorganic-chemistry.org

Computational and spectroscopic studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have revealed that this moiety can act as a β-turn inducer. researchgate.net A notable finding is the potential for an intramolecular hydrogen bond between the azetidine ring nitrogen and the amide NH of the subsequent amino acid residue, forming a stable six-membered pseudo-cycle. researchgate.net

In oligomers of 3-amino-1-methylazetidine-3-carboxylic acid, theoretical studies combined with gas-phase spectroscopy have demonstrated that sidechain-to-backbone N–H···N hydrogen bonds can stabilize extended C5 conformations. nih.gov These interactions are robust enough to compete with the formation of more classical secondary structures like the 3₁₀-helix. nih.gov The conformational landscape of these derivatives is a delicate balance of ring puckering energetics, steric hindrance from substituents, and stabilizing intramolecular interactions. The Boc-protecting group, being bulky, is expected to have a significant impact on the conformational equilibrium of the azetidine ring. researchgate.net

| Structural Feature | Description | Stabilizing Factor | Reference(s) |

| β-Turn Induction | The 3-aminoazetidine moiety promotes a turn in the peptide backbone. | Conformational constraint of the four-membered ring. | researchgate.net |

| C6γ H-Bond | An intramolecular hydrogen bond forms between the azetidine ring nitrogen and a backbone amide proton. | Forms a stable six-membered pseudo-ring. | researchgate.netnih.gov |

| Extended Conformation | The peptide backbone adopts a linear, extended structure. | A succession of cooperative C5 and C6γ hydrogen bonds. | nih.gov |

| All-Trans Conformation | In cyclic peptides, the azetidine ring encourages all amide bonds to adopt a trans configuration. | Reduction of angular strain in the macrocycle compared to a standard amide bond. | ljmu.ac.uk |

Molecular Dynamics Simulations for Understanding Structural Flexibility and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering critical insights into the structural flexibility and intermolecular interactions of 3-aminoazetidine derivatives. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model how these molecules move, change conformation, and interact with their environment (e.g., solvent molecules or biological receptors) over time. researchgate.netmdpi.com

For a molecule like 3-N-Boc-aminoazetidine acetate (B1210297), MD simulations can be used to:

Explore Conformational Space: While quantum chemical calculations can identify stable conformers, MD simulations can reveal the dynamics of interconversion between these states, providing a more complete picture of the molecule's flexibility. nih.gov

Analyze Solvent Effects: Simulations can explicitly model the interactions between the azetidine derivative and solvent molecules, showing how solvation influences conformational preferences and reactivity.

Study Binding Interactions: When the azetidine derivative is part of a larger molecule designed to bind to a biological target (e.g., an enzyme), MD simulations can model the binding process, identify key interactions, and estimate the stability of the complex. mdpi.commdpi.com

The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. researchgate.net For novel structures like substituted azetidines, careful parameterization is often required to ensure the simulation provides a realistic representation of the molecule's physical behavior. Although specific MD studies on 3-N-Boc-aminoazetidine acetate are not prominent in the literature, the methodology is widely applied to understand the dynamics of complex organic molecules and biomolecular systems. nih.govmdpi.com

Applications of 3 N Boc Aminoazetidine Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks for the Construction of Complex Organic Molecules

3-N-Boc-aminoazetidine derivatives serve as fundamental building blocks for the synthesis of intricate organic molecules, particularly novel amino acid derivatives and complex heterocyclic systems. nih.govnih.govmdpi.com Their utility stems from the inherent reactivity of the azetidine (B1206935) ring and the ability to selectively functionalize both the ring nitrogen and the 3-amino group after deprotection.

A key strategy involves the use of N-Boc-3-iodoazetidine in N-alkylation reactions with various heterocyclic carboxylates, such as pyrazoles, indazoles, and indoles. nih.gov This approach provides efficient access to a diverse library of highly functionalized, constrained non-chiral amino acid-like structures in their protected ester forms. nih.gov Further diversification of these building blocks can be achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, significantly expanding the accessible chemical space. nih.gov

Another important transformation is the aza-Michael addition of NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.govmdpi.com This reaction, often catalyzed by DBU, allows for the straightforward introduction of various heterocyclic moieties at the 3-position of the azetidine ring, leading to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govmdpi.com These products are valuable precursors for more complex structures. For instance, 3-N-Boc-aminoazetidine hydrochloride can be reacted with methyl (oxetan-3-ylidene)acetate to synthesize methyl{3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetates, demonstrating the modular nature of these building blocks in constructing hybrid heterocyclic systems. nih.govmdpi.com

The versatility of these building blocks is further highlighted by their application in the late-stage functionalization of complex molecules, including natural products and biologically active compounds. acs.org The ability to introduce the azetidine motif into existing molecular frameworks is of significant interest in drug discovery programs. acs.org

| Starting Material | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| N-Boc-3-iodoazetidine | N-alkylation of heterocyclic carboxylates | Constrained non-chiral synthetic azole carboxylates | nih.gov |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Aza-Michael addition with NH-heterocycles | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | nih.govmdpi.com |

| 3-N-Boc-aminoazetidine hydrochloride | Reaction with methyl (oxetan-3-ylidene)acetate | Methyl{3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetates | nih.govmdpi.com |

Integration into Conformationally Constrained Peptidomimetics and Amino Acid Analogues

The rigid structure of the azetidine ring makes its derivatives ideal for incorporation into peptidomimetics and amino acid analogues to induce specific conformational constraints. nih.govlifechemicals.com This strategy is crucial in drug design to enhance binding affinity, selectivity, and metabolic stability of peptide-based therapeutics. nih.govlifechemicals.comnih.gov By restricting the conformational freedom of a peptide backbone or a side chain, the bioactive conformation can be stabilized, leading to improved pharmacological properties. whiterose.ac.ukmdpi.com

Azetidine-containing amino acids serve as conformationally constrained analogues of natural amino acids like proline and β-proline. nih.gov For instance, azetidine-2-carboxylic acid and its derivatives have been utilized as L-proline analogues in the synthesis of small peptides. nih.gov Similarly, azetidine-3-carboxylic acid derivatives act as constrained β-proline analogues. nih.gov

The synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids represents a class of novel GABA analogues. researchgate.net These compounds are prepared from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction, followed by hydrogenation and hydrolysis. researchgate.net The resulting racemic N-Boc-amino acids can be resolved to obtain optically active enantiomers. researchgate.net When incorporated into peptides, the 3-aminoazetidine-3-carboxylic acid moiety has been shown to act as a β-turn inducer, a critical secondary structure in many biologically active peptides. researchgate.net

Furthermore, azetidine derivatives have been explored as conformationally constrained GABA or beta-alanine (B559535) analogs for their potential as GABA-uptake inhibitors. nih.gov The introduction of the azetidine ring in place of more flexible moieties, such as a piperidine (B6355638) ring, allows for a systematic investigation of the structure-activity relationship. nih.gov

| Azetidine Derivative | Application in Peptidomimetics/Analogues | Key Finding/Significance | Reference |

|---|---|---|---|

| Azetidine-2-carboxylic acid derivatives | L-proline analogues in small peptides | Introduces conformational constraints. | nih.gov |

| Azetidine-3-carboxylic acid derivatives | Constrained β-proline analogues | Mimics β-proline with reduced flexibility. | nih.gov |

| Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids | Novel GABA analogues | Acts as a β-turn inducer in peptides. | researchgate.netresearchgate.net |

| Azetidine-based GABA and beta-alanine analogues | GABA-uptake inhibitors | Explores conformational requirements for transporter affinity. | nih.gov |

Precursors for the Synthesis of Diverse Heterocyclic Scaffolds and Ring Transformations

The strained four-membered ring of 3-N-Boc-aminoazetidine derivatives makes them valuable precursors for the synthesis of a wide array of more complex heterocyclic scaffolds through various ring-forming and ring-transformation reactions. nih.govmdpi.comrsc.org The reactivity of the azetidine core can be harnessed to construct larger, more elaborate heterocyclic systems. rsc.org

As previously mentioned, the aza-Michael addition to methyl (N-Boc-azetidin-3-ylidene)acetate is a powerful method for creating 3,3-disubstituted azetidines bearing a variety of heterocyclic substituents. nih.govmdpi.comresearchgate.net For example, reactions with imidazole, benzimidazole, indole, and various pyrazoles and triazoles have been successfully demonstrated. nih.gov The resulting products can be further modified, for instance, through Suzuki-Miyaura cross-coupling of a brominated pyrazole-azetidine hybrid with different boronic acids, leading to a library of diverse heterocyclic amino acid derivatives. nih.govmdpi.comresearchgate.net

The synthesis of spirocyclic NH-azetidines can be achieved through intermolecular Kulinkovich-type coupling with oxime ethers, offering a route to densely functionalized azetidines that are otherwise difficult to access. rsc.org Additionally, intermolecular [2+2] photocycloaddition reactions of alkenes with 2-isoxazoline-3-carboxylates, which can be derived from azetidine precursors, provide another pathway to substituted azetidines. rsc.org

Ring expansion reactions of azetidines offer a pathway to larger nitrogen-containing heterocycles. For example, under specific catalytic conditions, azetidines can be transformed into pyrrolidines and other larger ring systems. The inherent ring strain of azetidines (approximately 25.4 kcal/mol) facilitates such transformations. rsc.org

| Precursor | Reaction | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael addition with NH-heterocycles | 3,3-Disubstituted azetidines with heterocyclic moieties | nih.govmdpi.comresearchgate.net |

| Brominated pyrazole-azetidine hybrid | Suzuki-Miyaura cross-coupling | Diversified heterocyclic amino acid derivatives | nih.govmdpi.comresearchgate.net |

| Azetidine derivatives | Intermolecular Kulinkovich-type coupling with oxime ethers | Spirocyclic NH-azetidines | rsc.org |

| Azetidine derivatives | Intermolecular [2+2] photocycloaddition | Substituted azetidines | rsc.org |

Development of Chemical Probes for Targeted Biological Systems

The unique structural and conformational properties of azetidine-containing molecules make them attractive for the development of chemical probes to investigate and modulate biological systems. google.com The incorporation of an azetidine ring can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are desirable for bioactive compounds. google.com

Derivatives of 3-aminoazetidine have been explored as triple reuptake inhibitors, targeting the serotonin, norepinephrine, and dopamine (B1211576) transporters. researchgate.net By synthesizing libraries of novel 3-aminoazetidine derivatives through parallel synthesis starting from Boc-protected 3-azetidinone, researchers can systematically probe the structure-activity relationships for transporter inhibition. researchgate.net

As mentioned earlier, conformationally constrained azetidine derivatives have been synthesized and evaluated as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters. nih.gov These molecules serve as valuable probes to understand the structural requirements for selective inhibition of different transporter subtypes. For example, azetidin-2-ylacetic acid derivatives with lipophilic side chains have shown potency at GAT-1. nih.gov

The development of peptidomimetics containing constrained azetidine amino acids can also be viewed as the creation of chemical probes to study protein-protein interactions. whiterose.ac.uk By rigidifying a peptide ligand, it is possible to dissect the conformational requirements for binding to a specific protein target.

| Azetidine-Based Scaffold | Biological Target/System | Application as a Chemical Probe | Reference |

|---|---|---|---|

| Novel 3-aminoazetidine derivatives | Serotonin, norepinephrine, and dopamine transporters | To probe structure-activity relationships for triple reuptake inhibition. | researchgate.net |

| Azetidin-2-ylacetic acid derivatives | GABA transporters (GAT-1, GAT-3) | To investigate structural requirements for selective GABA uptake inhibition. | nih.gov |

| Peptidomimetics with constrained azetidine amino acids | Protein-protein interactions | To elucidate the bioactive conformation of peptide ligands. | whiterose.ac.uk |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-N-Boc-Aminoazetidine Acetate, and what experimental conditions ensure high yield?

- Methodological Answer : A common approach involves Boc-protection of the azetidine nitrogen, followed by acetylation. For example, a two-step synthesis can be adapted from similar Boc-protected amines:

Deprotection/Acylation : Use THF as a solvent with lithium hydroxide (LiOH) for hydrolysis of ester intermediates (e.g., methyl esters) at 25–50°C for 4 hours .

Workup : Neutralize with acetic acid in ethyl acetate to isolate the product. Optimize molar ratios (e.g., 4:1 LiOH:substrate) and monitor via TLC or HPLC.

- Key Considerations : Control reaction temperature to avoid Boc-group cleavage. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture, as hydrolysis of the Boc group can occur .

- Waste Disposal : Segregate chemical waste and consult professional disposal services to comply with environmental regulations .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm Boc-group presence (δ ~1.4 ppm for tert-butyl protons) and acetate integration (δ ~2.0 ppm for methyl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₈N₂O₄: calc. 230.13) and detects impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% by area normalization).

Q. How does the Boc-protecting group influence the reactivity of the azetidine ring in nucleophilic or catalytic reactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butoxycarbonyl (Boc) group reduces azetidine’s nucleophilicity, directing reactivity to specific sites (e.g., acetate moiety).

- Case Study : In Pd-catalyzed cross-coupling, Boc protection prevents undesired coordination, improving selectivity for C–H functionalization .

- Experimental Design : Compare reaction rates of Boc-protected vs. unprotected azetidine derivatives under identical conditions (e.g., Suzuki-Miyaura coupling).

Q. What are the challenges in maintaining the integrity of this compound under varying pH conditions, and how can they be mitigated?

- Methodological Answer :

- pH Sensitivity : The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Acetate esters are stable in pH 3.6–5.6 buffers .

- Stability Assays : Incubate the compound in acetate (pH 4.5) and phosphate (pH 7.4) buffers at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Mitigation Strategies : Use non-aqueous solvents (e.g., DMF, acetonitrile) for reactions requiring extreme pH.

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.